Bromoethane-1,1,2,2-d4
Description
Foundational Principles of Deuterium (B1214612) Isotope Chemistry
Deuterium (²H or D) is a stable isotope of hydrogen that contains one proton and one neutron, in contrast to the more abundant protium (B1232500) (¹H), which has only a proton. acs.org This doubling of mass is the largest percentage mass change of any stable isotope substitution, leading to significant and measurable effects. acs.orglibretexts.org
The fundamental principle underlying the utility of deuterium labeling is the difference in zero-point energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, a C-D bond has a lower vibrational frequency and consequently a lower ZPE than a C-H bond. libretexts.org This means that more energy is required to break a C-D bond compared to a C-H bond. libretexts.org
This difference in bond strength gives rise to the Kinetic Isotope Effect (KIE) , which is a change in the rate of a chemical reaction upon isotopic substitution. princeton.edu The KIE is typically expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD), i.e., kH/kD. libretexts.org A "normal" primary KIE (where the bond to the isotope is broken in the rate-determining step) is greater than 1, indicating that the C-H bond is broken more readily than the C-D bond. nih.gov The magnitude of the KIE can provide valuable information about the transition state of a reaction. princeton.edu
Significance of Isotopically Labeled Compounds in Advanced Chemical Inquiry
Isotopically labeled compounds, particularly deuterated ones, are indispensable tools in various fields of chemical research. isotope.comcdnsciencepub.com Their applications stem from the ability to act as tracers and to influence reaction kinetics.
In mechanistic studies , the KIE is a powerful probe for determining reaction pathways. princeton.eduuq.edu.au By observing a significant KIE, researchers can infer that a C-H bond is being broken in the rate-determining step of a reaction. princeton.edu Furthermore, the magnitude of the KIE can provide insights into the geometry and symmetry of the transition state. princeton.edu For example, distinguishing between concerted (e.g., E2) and stepwise (e.g., E1) reaction mechanisms can often be achieved by measuring the KIE. princeton.edu
In analytical chemistry and metabolic research , isotopically labeled compounds serve as excellent internal standards for quantitative analysis, especially in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. uq.edu.au Since the chemical properties of the labeled and unlabeled compounds are nearly identical, they behave similarly during sample preparation and analysis. However, their mass difference allows for easy differentiation by MS. This is crucial for accurately quantifying the concentration of a substance in complex biological matrices. Similarly, in drug metabolism studies, deuterium labeling allows for the tracking of a drug's metabolic fate within an organism. cdnsciencepub.com
Overview of Bromoethane-1,1,2,2-d4 as a Model Deuterated Haloalkane in Mechanistic and Analytical Studies
This compound (CHD₂CD₂Br) is a specifically labeled isotopologue of bromoethane (B45996). As a deuterated haloalkane, it serves as a valuable substrate in studies of reaction kinetics and mechanisms, particularly for elimination and substitution reactions. The placement of deuterium atoms on both carbons allows for the investigation of isotope effects at different positions within the molecule.
A notable example of its application is in the study of its thermal decomposition. Research using very low-pressure pyrolysis (VLPP) has shown that this compound decomposes through two distinct channels. acs.org The first channel involves the elimination of hydrogen bromide (HBr) to produce ethylene-d4 (B1596295) (C₂D₄). The second channel is the elimination of deuterium bromide (DBr) to yield ethylene-1,2-d3 (CHDCD₂). acs.org The high-pressure rate coefficients for these two pathways were determined to be:
k(HBr elimination) = 10¹³·²⁰ exp(-227.4 kJ mol⁻¹/RT) s⁻¹ acs.org
k(DBr elimination) = 10¹³·¹⁵ exp(-230.2 kJ mol⁻¹/RT) s⁻¹ acs.org
These findings, when compared to the decomposition of non-deuterated bromoethane, provide fundamental data on how isotopic substitution affects the energetics and branching ratios of a reaction. acs.org Such studies are crucial for developing and refining theoretical models of chemical reactivity. The specific labeling in this compound allows for the direct measurement of an intramolecular isotope effect by comparing the rates of HBr and DBr loss from the same molecule. cdnsciencepub.com This provides a more nuanced understanding of the transition state than intermolecular comparisons.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 25854-32-4 | acs.orgsigmaaldrich.com |
| Molecular Formula | HCD₂CD₂Br | acs.orgsigmaaldrich.com |
| Molecular Weight | 112.99 g/mol | acs.orgsigmaaldrich.com |
| Boiling Point | 37-40 °C | acs.orgsigmaaldrich.comchemicalbook.com |
| Melting Point | -119 °C | acs.orgsigmaaldrich.comchemicalbook.com |
| Density | 1.513 g/mL at 25 °C | acs.orgsigmaaldrich.comchemicalbook.com |
| Refractive Index (n20/D) | 1.424 | acs.orgsigmaaldrich.com |
| Isotopic Purity | 99 atom % D | acs.orgsigmaaldrich.com |
Table 2: Comparison of Bromoethane and its Deuterated Isotopologues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Highlight |
| Bromoethane | C₂H₅Br | 108.97 | General alkylating agent in organic synthesis. cymitquimica.com |
| This compound | CHD₂CD₂Br | 112.99 | Mechanistic studies of thermal decomposition and intramolecular KIE. acs.org |
| Bromoethane-d5 | C₂D₅Br | 114.00 | Internal standard in mass spectrometry and mechanistic studies of nucleophilic substitution. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetradeuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584021 | |
| Record name | Bromo(1,1,2,2-~2~H_4_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25854-32-4 | |
| Record name | Bromo(1,1,2,2-~2~H_4_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25854-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bromoethane 1,1,2,2 D4
Strategies for Site-Specific Deuterium (B1214612) Incorporation
Achieving site-specific deuteration is a primary challenge in the synthesis of labeled compounds. escholarship.org For Bromoethane-1,1,2,2-d4, this requires the selective replacement of hydrogen atoms at the C1 and C2 positions with deuterium. The primary strategies to accomplish this are hydrogen-deuterium exchange reactions and dehalogenative deuteration approaches.
Hydrogen-Deuterium Exchange Reactions
Hydrogen-deuterium (H/D) exchange is a common method for introducing deuterium into organic molecules. wikipedia.org This process typically involves the reaction of a substrate with a deuterium source, often in the presence of a catalyst. wikipedia.orglibretexts.org
Deuterium oxide (D₂O), or heavy water, is the most common and economical source of deuterium. princeton.eduuni-rostock.derroij.com H/D exchange reactions using D₂O can be catalyzed by acids or bases. libretexts.orglibretexts.org For substrates with acidic protons, such as those alpha to a carbonyl group, exchange with D₂O can be facilitated. libretexts.org While direct H/D exchange on bromoethane (B45996) itself is not straightforward due to the lack of sufficiently acidic protons, this method is often applied to precursor molecules that are later converted to the target compound. For instance, a precursor containing a functional group that activates adjacent C-H bonds for exchange can be treated with D₂O and a catalyst, followed by chemical transformation to yield the desired deuterated bromoethane.
The efficiency of deuterium incorporation from D₂O can be influenced by reaction conditions such as temperature, pH, and the presence of catalysts. researchgate.net In some cases, multiple treatments with D₂O are necessary to achieve high levels of deuteration. beilstein-journals.org
Deuterium gas (D₂) is another important source for deuteration, particularly in catalytic reduction and exchange reactions. researchgate.net Catalytic systems often involve transition metals such as palladium, platinum, nickel, cobalt, iridium, and rhodium. google.com These metals can facilitate the activation of C-H bonds and their subsequent exchange with deuterium from D₂. researchgate.net
The generation of D₂ gas can be achieved through various methods, including the electrolysis of D₂O or through H₂-D₂ exchange reactions catalyzed by palladium on carbon (Pd/C). nih.govthalesnano.com Once generated, the D₂ gas can be used in one-pot reductive deuteration of various functional groups. nih.gov For the synthesis of this compound, a precursor molecule could be subjected to catalytic deuteration using D₂ gas to introduce the deuterium atoms at the desired positions before the introduction of the bromine atom.
| Catalyst System | Deuterium Source | Typical Conditions | Reference |
| Palladium on Carbon (Pd/C) | D₂O | Varies | nih.gov |
| Platinum, Nickel, Cobalt, Iridium, Rhodium | D₂ | Pressurized, 20-50°C | google.com |
| Metal Surfaces (e.g., Ni, Pd) | D₂ | Gas phase, 150-300°C | researchgate.net |
Dehalogenative Deuteration Approaches
Dehalogenative deuteration is a powerful and site-specific method for introducing deuterium atoms. This strategy involves the reduction of a carbon-halogen bond and its replacement with a carbon-deuterium bond. nih.govresearchgate.net This approach offers excellent regioselectivity as the position of the deuterium atom is determined by the initial position of the halogen. nih.gov
Metals such as zinc can be used to mediate the dehalogenative deuteration of polyhalogenated precursors. For example, the reaction of 1,2-dibromoethane-d4 (B144223) (BrCD₂CD₂Br) with zinc dust can produce ethylene-d4 (B1596295). researchgate.net This deuterated ethylene (B1197577) can then be further functionalized to produce this compound. The precursor, 1,2-dibromoethane-d4, can be synthesized from d₂-acetylene and deuterium bromide (DBr). researchgate.net DBr itself can be prepared by the reaction of D₂O with phosphorus tribromide. researchgate.net
| Reactant | Reagent | Product | Reference |
| 1,2-dibromoethane-d4 | Zinc dust | Ethylene-d4 | researchgate.net |
Electrochemical methods provide an environmentally friendly alternative for dehalogenative deuteration. xmu.edu.cnxmu.edu.cn In this approach, an electric current is used to drive the reduction of an alkyl halide. researchgate.net The reaction is typically carried out in the presence of a deuterium source, such as D₂O. xmu.edu.cnresearchgate.net This method avoids the use of transition metal catalysts and toxic deuterated reagents. xmu.edu.cn
The electrochemical reduction of alkyl halides proceeds through the formation of a radical intermediate, which then abstracts a deuterium atom from the solvent. xmu.edu.cn This technique has been successfully applied to a wide range of alkyl halides, including chlorides, bromides, and iodides, demonstrating good functional group tolerance. xmu.edu.cnresearchgate.net For the synthesis of this compound, a suitable di- or polyhalogenated precursor could be selectively reduced electrochemically in the presence of D₂O to install the deuterium atoms at the C1 and C2 positions. Recent advancements have demonstrated the electrochemical reductive deuteration of unactivated alkyl halides using a graphite (B72142) felt or carbon felt anode, a lead sheet cathode, and D₂O as the deuterium source. xmu.edu.cnresearchgate.net
| Method | Key Features | Deuterium Source | Reference |
| Electrochemical Reduction | Transition-metal-free, uses electrons as a reductant | D₂O | xmu.edu.cnxmu.edu.cnoaepublish.com |
| Photo-induced Dehalogenation | Uses light and a photosensitizer | D₂O | nih.gov |
Multi-step Synthetic Sequences from Deuterated Precursors
The synthesis of this compound, an isotopologue of bromoethane where four hydrogen atoms are replaced by deuterium, is typically achieved through multi-step sequences starting from specifically deuterated precursor molecules. udel.edulibretexts.org These methods are designed to ensure the precise placement and high incorporation of deuterium atoms in the final product.
A primary and well-established method for synthesizing this compound involves the nucleophilic substitution of the hydroxyl group in a corresponding deuterated alcohol, namely Ethanol-1,1,2,2-d4 (HO-CD₂-CD₂H).
This transformation is commonly achieved by treating the deuterated alcohol with a strong brominating agent. One widely used approach is the in-situ generation of hydrogen bromide (HBr). In this procedure, the deuterated alcohol is reacted with a mixture of sodium or potassium bromide and a strong, non-volatile acid like concentrated sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid protonates the hydroxyl group of the deuterated ethanol (B145695), converting it into a good leaving group (-OCD₂CD₂H₂⁺), which is then displaced by the bromide ion (Br⁻) in an Sₙ2 reaction. The mixture is typically warmed to distill the this compound as it is formed. libretexts.org
An alternative route involves the use of phosphorus tribromide (PBr₃). This reagent reacts directly with the deuterated alcohol to yield the desired deuterated bromoalkane. This method can also be applied to other deuterated alcohol precursors for the synthesis of various deuterated compounds. researchgate.net
Following the reaction, the crude this compound product requires purification to remove unreacted starting materials and byproducts such as unreacted alcohol, hydrogen bromide, and sulfur dioxide. libretexts.org A standard purification sequence involves:
Washing the collected distillate with water to remove the bulk of water-soluble impurities like ethanol and HBr. libretexts.org
A subsequent wash with a dilute basic solution, such as sodium carbonate solution, to neutralize any remaining acidic impurities. libretexts.org
A final wash with water to remove any residual salts from the neutralization step. libretexts.org
Drying the organic layer with an anhydrous drying agent, like anhydrous calcium chloride, followed by a final distillation to obtain the pure this compound. libretexts.org
While this compound itself is an achiral molecule, the synthesis of its precursors can involve stereoselective and regioselective deuteration techniques to precisely control the location of the deuterium atoms. These advanced methods are crucial for creating specifically labeled compounds for mechanistic and spectroscopic studies. researchgate.netd-nb.info
Regioselective Deuteration of Precursor Alcohols: The precursor, Ethanol-1,1,2,2-d4, can be synthesized from non-deuterated or partially deuterated starting materials using methods that selectively introduce deuterium at specific positions. For instance, homogeneous pincer catalysts based on earth-abundant metals like manganese and iron have been developed for the regioselective deuteration of primary alcohols. rsc.org Using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source, these catalytic systems can facilitate H/D exchange selectively at the α and/or β positions of an alcohol, providing a direct route to specifically labeled ethanol precursors. rsc.org
Stereospecific Biocatalytic Methods: Enzymatic reactions offer exceptional levels of selectivity. Biocatalytic systems can be employed for the asymmetric reductive deuteration of various organic molecules. nih.gov For example, NADH-dependent reductases can be used in the presence of a deuterium source like D₂O to reduce a suitable carbonyl-containing precursor. This process can create a deuterium-labeled chiral center with near-perfect stereoselectivity and isotopic purity. nih.gov The resulting stereospecifically deuterated alcohol can then be converted to the corresponding bromoethane derivative.
Specific Chemical Deuteration Strategies: Specific chemical reactions can also be adapted to introduce deuterium with high regioselectivity. The Krapcho decarboxylation reaction, for example, can be modified to install a deuterium atom by using D₂O instead of H₂O in the reaction mixture. rhhz.net Such strategies, incorporated into a multi-step synthesis, allow for the precise construction of the required deuterated carbon skeleton before its final conversion to this compound.
Reaction Conditions and Optimization for Deuterium Enrichment
Achieving high isotopic purity in the final this compound product is critically dependent on the reaction conditions and the careful exclusion of protic (¹H) sources. The primary goal is to maximize the incorporation of deuterium from the labeled precursors and prevent its loss through unwanted H/D exchange reactions. epo.org
Key parameters for optimizing deuterium enrichment include:
High-Purity Deuterated Reagents: The isotopic purity of the final product is directly influenced by the enrichment level of the starting materials. epo.org It is essential to use highly deuterated precursors, such as Ethanol-1,1,2,2-d4 with high atom % D. When external deuterium sources are needed, reagents like deuterium oxide (D₂O), deuterated acids (e.g., DBr), and deuterated solvents (e.g., EtOD) should be of the highest available isotopic purity. researchgate.netnih.gov
Control of Reaction Environment: To prevent isotopic dilution, reactions must be protected from atmospheric moisture. This is typically achieved by running the synthesis under an inert atmosphere, such as dry nitrogen or argon, and using oven-dried glassware.
Temperature and Time: Reaction parameters must be carefully controlled. For the conversion of the deuterated alcohol to the bromide, gentle heating allows for the distillation of the lower-boiling product as it forms, which can help to minimize side reactions. libretexts.org In other deuteration steps, temperatures may be kept low (e.g., 0 °C) to enhance selectivity and stability of intermediates. nih.gov
The table below summarizes key reaction conditions for the synthesis of bromoethane from ethanol, which are directly applicable to the deuterated analogue.
| Parameter | Condition | Purpose | Source |
| Reactants | Ethanol-1,1,2,2-d₄, NaBr, H₂SO₄ | In-situ generation of HBr for substitution | libretexts.org |
| Temperature | Gentle heating/warming | To distill the bromoethane product as it forms | libretexts.org |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent isotopic dilution from atmospheric moisture | |
| Purification | Distillation, washing with Na₂CO₃(aq) | Removal of acidic impurities and unreacted alcohol | libretexts.org |
| Drying | Anhydrous CaCl₂ | Removal of water from the purified product | libretexts.org |
Assessment of Isotopic Purity and Regioselectivity in Synthesis
After synthesis, it is imperative to verify the chemical identity, isotopic enrichment, and regioselectivity of this compound. This is accomplished using a combination of spectroscopic and spectrometric techniques. Commercial suppliers of this compound typically report isotopic purities of 98-99 atom % D. sigmaaldrich.comcdnisotopes.com
The primary analytical methods employed are:
Mass Spectrometry (MS): This technique is fundamental for confirming the degree of deuterium incorporation. The mass spectrum of this compound will show a molecular ion peak (M⁺) that is shifted by +4 mass units compared to its non-deuterated counterpart. sigmaaldrich.com MS analysis also reveals the distribution of isotopologues, allowing for a quantitative assessment of the isotopic enrichment and confirming the absence of significant amounts of d₀, d₁, d₂, or d₃ species. epo.orggovinfo.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise location of the deuterium atoms (regioselectivity).
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the protons at the C1 and C2 positions will be significantly diminished or absent entirely, confirming successful H/D exchange at these sites.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the C1 and C2 positions, providing unambiguous evidence for the location of the deuterium labels.
¹³C NMR: The carbon spectrum can also be informative, as the resonance signals of deuterated carbons appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to their protonated counterparts.
The table below details the analytical techniques used to characterize this compound.
| Analytical Technique | Information Provided | Key Features | Source |
| Mass Spectrometry (MS) | Isotopic enrichment, molecular weight | M+4 mass shift, distribution of isotopologues | sigmaaldrich.comgovinfo.gov |
| ¹H NMR | Location of remaining protons | Disappearance/reduction of signals at C1 and C2 | |
| ²H NMR | Location of deuterium atoms | Appearance of signals confirming D at C1 and C2 | |
| ¹³C NMR | Carbon skeleton confirmation | C-D coupling patterns and chemical shifts |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical method that provides detailed information about the structure of organic molecules by observing the behavior of atomic nuclei in a magnetic field. measurlabs.com For isotopically labeled compounds like bromoethane-1,1,2,2-d4, various NMR techniques are employed to verify the position of the deuterium (B1214612) labels, analyze residual protium (B1232500) signals, and confirm the carbon framework.
Deuterium NMR (²H NMR) for Positional Labeling and Enrichment Verification
Deuterium (²H) NMR spectroscopy is the definitive method for directly observing the deuterium nuclei within a molecule, confirming the specific positions of isotopic labeling and quantifying the level of deuterium enrichment. In this compound, the deuterium atoms are located on both carbon atoms of the ethyl group. The ²H NMR spectrum is expected to show signals corresponding to the deuterons at the C1 and C2 positions. The chemical shifts of these signals provide information about the electronic environment of the deuterons.
The integration of the ²H NMR signals allows for the verification of the isotopic enrichment at each labeled position. High isotopic purity, often specified as atom % D, is a critical parameter for isotopically labeled compounds and is confirmed by this technique. sigmaaldrich.comsigmaaldrich.com For instance, a 99 atom % D purity for this compound indicates a high level of deuterium incorporation. sigmaaldrich.com
Proton NMR (¹H NMR) Analysis of Residual Protium Signals
While the goal of deuteration is to replace hydrogen atoms with deuterium, complete substitution is rarely achieved. ¹H NMR spectroscopy is used to detect and analyze the small signals from the remaining protons (protium). wikipedia.org In the case of this compound, residual proton signals would be expected at chemical shifts corresponding to the C1 and C2 positions.
The ¹H NMR spectrum of standard bromoethane (B45996) shows a quartet for the -CH₂Br protons and a triplet for the -CH₃ protons. libretexts.orgcengage.com.au In a highly deuterated sample like this compound, these signals will be significantly reduced in intensity. The presence and pattern of these residual signals can provide further confirmation of the isotopic labeling pattern. For example, the remaining protons on the C1 and C2 carbons would be coupled to the adjacent deuterons, resulting in complex splitting patterns. The chemical shift of any residual CHCl₃ in the deuterated chloroform (B151607) (CDCl₃) solvent is also often observed. pitt.edu
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR spectroscopy is employed to confirm the carbon backbone of the molecule. libretexts.org The ¹³C NMR spectrum of bromoethane exhibits two distinct signals, corresponding to the two different carbon environments: the carbon atom bonded to the bromine (C1) and the methyl carbon (C2). docbrown.infoocr.org.uk The electronegative bromine atom causes a downfield shift for the C1 carbon signal. ocr.org.uk
In this compound, the presence of two signals in the ¹³C NMR spectrum confirms the two-carbon skeleton of the ethyl group. docbrown.info The chemical shifts of these carbons will be similar to those in unlabeled bromoethane, although slight isotopic shifts due to the attached deuterium atoms may be observed. The primary use of ¹³C NMR in this context is to ensure the integrity of the carbon framework of the molecule.
Table 1: Representative ¹³C NMR Chemical Shift Data for Bromoethane
| Carbon Position | Chemical Shift (ppm) in CDCl₃ |
| C1 (-CH₂Br) | ~27.9 |
| C2 (-CH₃) | ~19.4 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. docbrown.infochemicalbook.com
Multi-nuclear NMR Techniques for Complex Spectral Assignment
For more complex molecules or to resolve ambiguities in spectral assignments, multi-nuclear two-dimensional (2D) NMR techniques are invaluable. measurlabs.com Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the signals of different nuclei.
HSQC correlates the chemical shifts of directly bonded proton and carbon atoms. columbia.edu In the context of this compound, an HSQC experiment would show correlations between the residual ¹H signals and their corresponding ¹³C signals, definitively assigning the proton and carbon resonances. columbia.edu
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique can further confirm the connectivity within the molecule by showing, for example, a correlation between the residual protons on C1 and the carbon at C2, and vice versa.
These advanced techniques provide a comprehensive and unambiguous structural elucidation of the molecule. ustc.edu.cnyoutube.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Molecular Formula and Isotopic Abundance Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. libretexts.orgresearchgate.net
For this compound, HRMS is used to confirm the molecular formula C₂HD₄Br. The exact mass of this isotopologue can be calculated and compared to the experimentally measured mass.
Table 2: Exact Masses of Relevant Isotopes
| Isotope | Exact Mass (amu) |
| ¹H | 1.00783 |
| ²H (D) | 2.01410 |
| ¹²C | 12.00000 |
| ⁷⁹Br | 78.91834 |
| ⁸¹Br | 80.91629 |
Furthermore, the mass spectrum of a bromine-containing compound will exhibit a characteristic isotopic pattern due to the natural abundance of the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. This results in two major molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. For this compound, this pattern will be centered around the mass of the deuterated molecule, providing clear evidence for the presence of a single bromine atom and confirming the isotopic labeling. sigmaaldrich.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally sensitive to changes in atomic mass. smu.edu Therefore, the substitution of hydrogen with deuterium in this compound induces significant and predictable changes in its vibrational spectra compared to the non-deuterated parent molecule.
The frequency of a molecular vibration is fundamentally dependent on the masses of the vibrating atoms and the strength of the bond connecting them, as described by the harmonic oscillator model. mpg.de The vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the system.
When hydrogen (¹H) is replaced by deuterium (²H), the reduced mass of the C-D bond is significantly greater than that of the C-H bond. Assuming the bond's force constant remains nearly unchanged upon isotopic substitution, the vibrational frequency will decrease. stackexchange.com This results in a clear shift of specific vibrational bands to lower wavenumbers (cm⁻¹) in the IR and Raman spectra. researchgate.net
The most pronounced shifts are observed for modes directly involving the movement of the substituted atoms. For this compound, this includes:
C-D Stretching: C-H stretching vibrations typically occur in the 2850–3000 cm⁻¹ region. The corresponding C-D stretching vibrations are expected to shift to approximately 2100–2200 cm⁻¹.
CH/CD Bending Modes: Methylene scissoring, wagging, twisting, and rocking modes, which appear in the 1470–720 cm⁻¹ range for C-H₂, will also shift to lower frequencies for the CHD₂ and CD₂ groups.
Vibrations involving heavier atoms, such as the C-C stretch and the C-Br stretch, are less affected by the deuteration, but minor shifts can still be observed due to coupling with adjacent C-D bonds. psu.edu
Table 2: Comparison of Typical Vibrational Frequencies for Bromoethane and Expected Shifts for this compound
| Vibrational Mode | Typical Frequency Range (C₂H₅Br) (cm⁻¹) | Expected Frequency Range (C₂HD₄Br) (cm⁻¹) |
| C-H Stretch | 2850 - 3000 | 2850 - 3000 (for the single C-H) |
| C-D Stretch | N/A | ~2100 - 2200 |
| CH₂ Scissor | ~1450 | Lower (due to CHD₂/CD₂) |
| C-C Stretch | 900 - 1200 | Minor Shift |
| C-Br Stretch | 500 - 650 | Minor Shift |
The study of molecular vibrations is often simplified using the harmonic approximation, which models a chemical bond as a perfect spring obeying Hooke's Law. libretexts.org In this model, the force constant, k, represents the stiffness of the bond. A larger force constant corresponds to a stronger or stiffer bond and a higher vibrational frequency. mpg.delibretexts.org
A key principle in the analysis of isotopologues is that the electronic structure of a molecule, and thus its potential energy surface, is independent of the isotopic composition. stackexchange.com This means that the bond force constants are, to a very good approximation, unchanged by isotopic substitution. stackexchange.com The observed frequency shifts between C₂H₅Br and C₂HD₄Br are therefore almost entirely attributable to the change in the reduced mass of the vibrating atoms, not a change in bond strength.
Computational chemistry methods can be employed to calculate theoretical vibrational frequencies and force constants. By applying the harmonic approximation, a force field for this compound can be computed. Comparing the calculated frequencies with experimental IR and Raman data allows for the refinement of the force field and provides a deeper understanding of the intramolecular forces. While real molecules exhibit anharmonicity (the restoring force is not perfectly proportional to displacement), the harmonic approximation serves as an essential and powerful baseline for spectral assignment and analysis. mpg.demolssi.org
Like its non-deuterated analogue, this compound can exist as different rotational isomers, or conformers, due to rotation around the C-C single bond. The two primary conformers are the anti (or trans) conformer, where the Br and H atoms on adjacent carbons are positioned 180° apart, and the gauche conformer, where this dihedral angle is approximately 60°.
These two conformers have distinct molecular symmetries and, consequently, slightly different vibrational spectra. researchgate.net Certain vibrational modes may be active in both IR and Raman for one conformer but only active in one or inactive in the other, based on the selection rules for their respective point groups. Furthermore, the frequencies of the same type of vibration (e.g., C-C stretch) may differ slightly between the anti and gauche forms due to different steric and electronic environments. nih.gov
By carefully analyzing the experimental IR and Raman spectra, it is possible to identify bands corresponding to each conformer. In some cases, temperature-dependent spectroscopy can be used to study the equilibrium between the conformers. As the temperature changes, the relative populations of the anti and gauche forms shift according to the Boltzmann distribution, leading to changes in the relative intensities of their corresponding spectral bands. This allows for the determination of the enthalpy difference between the conformers. researchgate.net The vibrational spectra of this compound thus serve as a sensitive probe of its conformational landscape. nih.gov
Kinetic Isotope Effects Kie and Reaction Mechanism Elucidation
Theoretical Foundations of Kinetic Isotope Effects
The theoretical underpinnings of KIEs are rooted in the principles of quantum mechanics and statistical mechanics, primarily explained through transition state theory. numberanalytics.comwikipedia.org
The origin of the kinetic isotope effect is largely attributed to the difference in zero-point energy (ZPE) between bonds to different isotopes. numberanalytics.comsustainability-directory.com A chemical bond is not static but vibrates, and even at absolute zero, it possesses a minimum vibrational energy known as the ZPE. sustainability-directory.com Bonds to lighter isotopes vibrate at higher frequencies and thus have a higher ZPE compared to bonds to heavier isotopes. wikipedia.orgsustainability-directory.com For instance, a carbon-hydrogen (C-H) bond has a higher ZPE than a carbon-deuterium (C-D) bond.
According to transition state theory, a reaction proceeds from reactants to products through a high-energy transition state. sustainability-directory.comox.ac.uk The energy required to reach this transition state is the activation energy. sustainability-directory.com Since the C-H bond has a higher initial energy level (ZPE) than the C-D bond, less additional energy is required to reach the activation energy for C-H bond cleavage. wikipedia.org This results in a faster reaction rate for the hydrogen-containing compound compared to its deuterium-substituted counterpart, leading to a "normal" KIE (kH/kD > 1). wikipedia.orgox.ac.uk The magnitude of the KIE is influenced by how much the vibrational frequencies of the isotopically substituted bonds change upon moving from the reactant state to the transition state. sustainability-directory.comox.ac.uk
Deuterium (B1214612) KIEs are categorized as either primary or secondary, depending on whether the bond to the deuterium atom is broken during the rate-determining step of the reaction.
Primary KIEs (PKIEs) are observed when a bond to the isotopically labeled atom is formed or broken in the rate-determining step. wikipedia.org For C-H/D bond cleavage, these effects are typically significant, with kH/kD values often ranging from 6 to 10. wikipedia.org This large effect is a direct consequence of the substantial ZPE difference between the C-H and C-D bonds being lost in the transition state.
Secondary KIEs (SKIEs) occur when the bond to the isotopic atom is not broken in the rate-determining step, but the isotopic substitution is near the reaction center. wikipedia.orgprinceton.edu These effects are generally much smaller than PKIEs. wikipedia.org They are further classified based on the position of the isotope relative to the reaction center (e.g., α, β).
α-Secondary KIEs: These arise from isotopic substitution at the carbon atom undergoing a change in hybridization. A change from sp³ to sp² hybridization, as seen in Sₙ1 reactions, typically results in a normal KIE (kH/kD ≈ 1.1–1.2), because the out-of-plane bending vibrations become weaker in the transition state. wikipedia.orgprinceton.edu Conversely, a change from sp² to sp³ leads to an inverse KIE (kH/kD ≈ 0.8–0.9). wikipedia.org In Sₙ2 reactions, where the α-hydrogens are in a more sterically crowded environment in the transition state, inverse KIEs are often observed (kH/kD < 1). acs.org
β-Secondary KIEs: These are often associated with the stabilization of developing positive charges at an adjacent carbon via hyperconjugation. princeton.edu Since a C-H bond is a better electron donor for hyperconjugation than a stronger C-D bond, a normal KIE (kH/kD > 1) is typically observed. princeton.edu
Classical transition-state theory assumes that a molecule must have sufficient energy to pass over the activation barrier. nih.gov However, quantum mechanics allows for a particle to "tunnel" through the barrier, even if it lacks the classical energy to overcome it. wikipedia.orgnih.gov This quantum tunneling is most significant for light particles like hydrogen and its isotopes. wikipedia.org
Because the probability of tunneling decreases significantly with increasing mass, the lighter protium (B1232500) (¹H) tunnels much more readily than deuterium (²H). nih.govpnas.org This can lead to anomalously large primary KIEs, sometimes far exceeding the semi-classical limit of around 7. wikipedia.org The observation of a very large KIE, along with other criteria such as a breakdown of the Swain-Schaad relationship, is often considered strong evidence for a tunneling contribution to the reaction mechanism. wikipedia.org However, it's also been shown that tunneling can occur without a large KIE if another process, such as surface diffusion, is the rate-limiting step. nih.govpnas.org
Application of Bromoethane-1,1,2,2-d4 in Mechanistic Studies
This compound is strategically deuterated at both the α-carbon (C1, bonded to the bromine) and the β-carbon (C2). This specific labeling pattern allows for the simultaneous probing of electronic and steric effects at both positions, making it an excellent substrate for distinguishing between competing reaction pathways like substitution and elimination.
Nucleophilic substitution reactions of bromoethane (B45996) can proceed via a unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanism. savemyexams.comsavemyexams.com The observed KIE for this compound provides a powerful diagnostic tool to differentiate between these two pathways. wikipedia.org
Sₙ2 Mechanism: This is a single, concerted step where the nucleophile attacks as the leaving group departs. masterorganicchemistry.comyoutube.com For a primary halide like bromoethane, the Sₙ2 pathway is generally favored. savemyexams.com In the transition state, the α-carbon is bonded to five groups, leading to increased steric crowding. youtube.com This results in a more constrained environment for the α-deuterons.
α-Deuterium Effect: The change in hybridization at the α-carbon leads to an inverse secondary KIE (kH/kD < 1). The increased rigidity of the C-D bending vibrations in the crowded transition state is the primary cause. acs.orgnih.gov
β-Deuterium Effect: The effect of the β-deuterons is generally small and close to unity for an Sₙ2 reaction, as there is little to no charge development on the α-carbon and thus minimal hyperconjugative stabilization required from the β-C-D bonds.
Sₙ1 Mechanism: This is a two-step process where the rate-determining step is the unimolecular dissociation of the C-Br bond to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org
α-Deuterium Effect: In the rate-determining step, the α-carbon rehybridizes from sp³ to sp². wikipedia.org This change leads to a less sterically hindered environment and weaker out-of-plane bending vibrations for the α-deuterons, resulting in a normal secondary KIE (kH/kD > 1, typically around 1.1-1.2 per deuterium). wikipedia.orgprinceton.edu
β-Deuterium Effect: The resulting carbocation is stabilized by hyperconjugation from the adjacent C-D bonds. Since C-H bonds are more effective at hyperconjugation than the stronger C-D bonds, the deuterated compound reacts more slowly. This also contributes a normal secondary KIE (kH/kD > 1). princeton.edu
The distinct KIE values expected for each mechanism allow for clear differentiation, as summarized in the table below.
| Mechanism | Rate-Determining Step | Isotope Position | Type of KIE | Expected kH/kD |
| Sₙ2 | Nucleophilic attack & LG departure | α-deuterium | Secondary | Inverse (< 1.0) |
| β-deuterium | Secondary | Near unity (~1.0) | ||
| Sₙ1 | Leaving group departure (Carbocation formation) | α-deuterium | Secondary | Normal (> 1.0) |
| β-deuterium | Secondary | Normal (> 1.0) |
Bromoethane can also undergo elimination reactions to form ethene, either through a unimolecular (E1) or bimolecular (E2) pathway. masterorganicchemistry.com The deuteration at the β-carbon in this compound is particularly crucial for distinguishing between these mechanisms.
E2 Mechanism: This is a concerted, one-step reaction where a base removes a β-proton (or deuteron) simultaneously with the departure of the bromide leaving group. masterorganicchemistry.comiitk.ac.in
β-Deuterium Effect: Since the β-C-D bond is broken in the rate-determining step, a large primary KIE is expected (kH/kD > 2, often in the range of 3-8). egyankosh.ac.in This is the most definitive indicator of an E2 mechanism.
α-Deuterium Effect: The effect of the α-deuterons is secondary and generally small, reflecting the change in hybridization from sp³ to sp² at the α-carbon.
E1 Mechanism: This pathway shares its first, rate-determining step with the Sₙ1 reaction: the formation of a carbocation intermediate. iitk.ac.inyoutube.com The second step is a fast deprotonation (or deuteration) by a weak base to form the alkene. youtube.com
β-Deuterium Effect: The β-C-D bond is not broken in the slow, rate-determining step. Therefore, no primary KIE is observed. The β-deuterons exert a small secondary KIE on the carbocation formation step due to hyperconjugation, similar to the Sₙ1 reaction. iitk.ac.inegyankosh.ac.in
α-Deuterium Effect: A normal secondary KIE is expected for the rate-determining step, identical to that in an Sₙ1 reaction, due to the sp³ to sp² rehybridization. iitk.ac.in
The presence of a large primary KIE provides unambiguous evidence for the E2 pathway, while its absence points towards an E1 mechanism.
| Mechanism | Rate-Determining Step | Isotope Position | Type of KIE | Expected kH/kD |
| E2 | Base removes β-D, LG departs | β-deuterium | Primary | Large, Normal (> 2.0) |
| α-deuterium | Secondary | Normal (> 1.0) | ||
| E1 | Leaving group departure (Carbocation formation) | β-deuterium | Secondary | Small, Normal (> 1.0) |
| α-deuterium | Secondary | Normal (> 1.0) |
Studies of Thermal Decomposition and Collisional Energy Transfer in Gas Phase
The thermal decomposition of this compound in the gas phase has been a subject of detailed study, particularly using the technique of very low-pressure pyrolysis (VLPP). acs.orglookchem.com These studies provide critical data on reaction rates and energy transfer processes that occur when molecules are activated by collisions. acs.orglookchem.com The research on bromoethane-d4 explores its unimolecular decomposition, which proceeds through two distinct channels. acs.orglookchem.com
The thermal decomposition of this compound (CHD₂CD₂Br) can proceed via two different four-center elimination pathways: the elimination of hydrogen bromide (HBr) to form ethene-d4 (C₂D₄), or the elimination of deuterium bromide (DBr) to yield ethene-1,1,2-d3 (CHDCD₂). acs.orglookchem.com
Channel 1 (HBr Elimination): CHD₂CD₂Br → C₂D₄ + HBr
Channel 2 (DBr Elimination): CHD₂CD₂Br → CHDCD₂ + DBr
Studies using VLPP over a temperature range of 950-1200 K have determined the high-pressure rate coefficients for both of these competing elimination channels. acs.orglookchem.com The activation energy for HBr elimination is slightly lower than that for DBr elimination, indicating a preference for breaking the C-H bond over the C-D bond. acs.orglookchem.com This difference is a manifestation of the primary kinetic isotope effect. princeton.edulibretexts.org The extrapolated high-pressure Arrhenius parameters for these reactions provide a quantitative measure of this effect. acs.orglookchem.com
| Elimination Channel | Pre-exponential Factor (A) in s⁻¹ | Activation Energy (Ea) in kJ mol⁻¹ | Reference |
|---|---|---|---|
| HBr Elimination | 10¹³·²⁰ | 227.4 | acs.org |
| DBr Elimination | 10¹³·¹⁵ | 230.2 | acs.org |
In gas-phase unimolecular reactions, the rate of reaction can depend on the frequency and efficiency of collisions with an inert "bath gas," which supplies the energy needed for the reactant to overcome the activation barrier. acs.orglookchem.com The efficiency of this energy transfer is a key parameter in understanding reaction kinetics under different pressure regimes. lookchem.com For the thermal decomposition of this compound, studies have been conducted with various bath gases to determine the average energy transferred per collision. acs.orglookchem.com
The average downward energy transfer values, ⟨ΔE_down⟩, quantify the amount of energy removed from a highly energized bromoethane-d4 molecule by a collision with a bath gas molecule. acs.orglookchem.com These values were determined for several bath gases, showing a clear dependence on the nature of the collision partner. acs.orglookchem.com
| Bath Gas (M) | ⟨ΔE_down⟩ (cm⁻¹) | Reference |
|---|---|---|
| Neon (Ne) | 250 | acs.orglookchem.com |
| Carbon Dioxide (CO₂) | 600 | acs.orglookchem.com |
| Ethene (C₂H₄) | 850 | acs.orglookchem.com |
| Benzene | 1200 | acs.orglookchem.com |
Quantitative Interpretation of KIE Data for Transition State Structure Determination
The quantitative analysis of kinetic isotope effects is a cornerstone for determining the structure of the transition state in a chemical reaction. osti.gov A primary KIE, where the rate changes due to isotopic substitution at a bond being broken or formed in the rate-determining step, provides the most direct information. princeton.edulibretexts.org The magnitude of the KIE is related to the changes in vibrational frequencies of the bonds involving the isotope as the reactant moves to the transition state. princeton.edu
In the elimination reaction of this compound, the breaking of either a C-H or a C-D bond is the key event. The difference in zero-point vibrational energy (ZPE) between a C-H bond and a C-D bond is significant; the C-H bond has a higher ZPE and is thus weaker. princeton.edu Consequently, a reaction involving C-H bond cleavage is typically faster than an identical reaction involving C-D bond cleavage, resulting in a "normal" KIE (kH/kD > 1). libretexts.org
The experimental data for this compound shows different activation energies for HBr and DBr elimination (227.4 kJ mol⁻¹ vs. 230.2 kJ mol⁻¹). acs.org This difference in activation energy (ΔEa) is directly related to the difference in the zero-point energies of the C-H and C-D bonds in the transition state versus the ground state. princeton.edu The observed KIE, calculated from the rate constants, is consistent with a transition state in which the C-H or C-D bond is significantly stretched and weakened. acs.orgprinceton.edu The magnitude of the KIE can further suggest the symmetry of the transition state; a more symmetrical transition state, where the hydrogen/deuterium is halfway between the carbon and the abstracting bromine atom, often leads to a larger KIE. utdallas.edu The data for this compound supports a concerted E2-type elimination mechanism where the C-H/D bond breaking and C-Br bond breaking occur simultaneously, passing through a tight, cyclic four-membered transition state. acs.orglookchem.comyoutube.com
Computational and Theoretical Chemistry Applications
Quantum Mechanical Calculations (Ab Initio, Density Functional Theory)
Quantum mechanical calculations, including ab initio and Density Functional Theory (DFT) methods, are fundamental to understanding the intrinsic properties of bromoethane-1,1,2,2-d4. berkeley.edufaccts.desigmaaldrich.comresearchgate.netubc.ca These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of the molecule. northwestern.edu
Quantum chemical calculations are employed to predict the equilibrium geometry of this compound, including bond lengths, bond angles, and dihedral angles. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and DFT functionals such as B3LYP, when combined with appropriate basis sets (e.g., 6-311++G(d,p)), can provide highly accurate structural parameters. acs.orgjournalijar.com For instance, the optimization of the molecular geometry is a standard procedure to find the true energy minima on the potential energy surface. acs.org These calculations also reveal the electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. journalijar.com
| Property | Method | Value | Reference |
|---|---|---|---|
| C-Br Bond Length | MP2/6-311++G(d,p) | Predicted value in Angstroms (Å) | acs.org |
| C-C Bond Length | DFT/B3LYP/6-31G*(d,p) | Predicted value in Angstroms (Å) | arxiv.org |
| HOMO-LUMO Gap | DFT | Energy value in electron volts (eV) | journalijar.com |
The vibrational frequencies of this compound and its isotopomers can be calculated from the second derivatives of the energy with respect to the atomic coordinates. faccts.de These calculations are essential for interpreting experimental infrared and Raman spectra. sigmaaldrich.comresearchgate.netnist.govacs.org The substitution of hydrogen with deuterium (B1214612) leads to significant shifts in the vibrational frequencies, a phenomenon known as the vibrational isotope effect. acs.orgresearchgate.net These shifts are particularly pronounced for modes involving the motion of the substituted atoms. acs.org
The zero-point energy (ZPE), the residual vibrational energy at absolute zero temperature, is also obtained from these frequency calculations. acs.orgwikipedia.org The ZPE is lower for the heavier deuterated isotopomer compared to its non-deuterated counterpart. This difference in ZPE is a key factor in explaining kinetic isotope effects. core.ac.uk
| Vibrational Mode | CH₃CH₂Br | CHD₂CD₂Br | Reference |
|---|---|---|---|
| C-H/C-D Stretch | ~2900-3000 | ~2100-2200 | nist.govacs.org |
| C-C Stretch | ~950 | Slightly shifted | nist.gov |
| C-Br Stretch | ~650 | Slightly shifted | nist.gov |
Computational chemistry allows for the detailed exploration of the potential energy surface (PES) of reactions involving this compound. sigmaaldrich.comacs.orgcore.ac.uk The PES is a multidimensional surface that represents the potential energy of a system as a function of the positions of its atoms. solubilityofthings.com By mapping the PES, chemists can identify reactants, products, intermediates, and, most importantly, transition states. solubilityofthings.com
A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. solubilityofthings.com Its structure and energy determine the activation energy of the reaction. Quantum chemical methods can locate and characterize transition state structures, which are identified by having exactly one imaginary vibrational frequency. arxiv.org This information is crucial for understanding reaction mechanisms and calculating reaction rates. solubilityofthings.com For example, in the thermal decomposition of bromoethane, computational methods can characterize the transition states for the elimination of HBr and DBr. lookchem.com
Reaction Dynamics Simulations and Rate Constant Calculations (e.g., RRKM Theory)
Reaction dynamics simulations provide a way to model the time evolution of a chemical reaction. ebsco.comrutgers.edu For unimolecular reactions like the decomposition of this compound, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a widely used statistical theory for calculating microcanonical rate constants, k(E). sigmaaldrich.comcore.ac.ukhawaii.edu RRKM theory assumes that energy is rapidly redistributed among all vibrational modes of the molecule before reaction occurs. hawaii.eduprsu.ac.in
The theory calculates the rate constant as a function of the energy of the molecule, taking into account the vibrational frequencies of the reactant and the transition state. arxiv.orgprsu.ac.in Master equation models can then be used to account for the effects of pressure and collisional energy transfer to predict thermal rate constants. arxiv.orgresearchgate.netgithub.io Studies on the thermal decomposition of this compound have successfully employed RRKM theory to fit experimental data and extract high-pressure rate parameters. lookchem.com
Theoretical Prediction of Deuterium Isotope Effects
Theoretical calculations are instrumental in predicting and interpreting deuterium kinetic isotope effects (KIEs), which are the changes in reaction rate upon isotopic substitution. faccts.desigmaaldrich.comubc.caacs.org The KIE (kH/kD) is primarily determined by the differences in zero-point energies between the reactants and the transition states for the H- and D-containing species. core.ac.uk
In the case of bromoethane decomposition, theoretical models can predict the KIE for the competitive elimination of HBr and DBr from this compound. These predictions can then be compared with experimental results to validate the theoretical model and gain deeper insight into the reaction mechanism. lookchem.comresearchgate.net For instance, a KIE greater than one (normal KIE) is typically observed when a C-H bond is broken in the rate-determining step, as the ZPE difference is larger in the reactant than in the transition state. core.ac.uk
| Reaction | Theoretical Prediction Method | Predicted kH/kD | Experimental kH/kD | Reference |
|---|---|---|---|---|
| SN2 Reaction: Cl⁻ + CH₃Br | Transition State Theory | Close to 1 | 0.77 (inverse) | researchgate.netacs.org |
| Protonolysis of (cod)PtMe₂ | DFT | ~6-14 | ~6-14 | researchgate.net |
Modeling of Collisional Energy Transfer Processes in Decomposition Reactions
In unimolecular reactions at pressures below the high-pressure limit, the rate of reaction is dependent on the rate at which molecules are energized and de-energized through collisions with a bath gas. core.ac.ukebsco.comgithub.io Computational models are used to simulate these collisional energy transfer processes. core.ac.ukebsco.comgithub.io
The average energy transferred per collision, <ΔE>, is a key parameter in these models. uq.edu.au Studies on the thermal decomposition of this compound have used master equation modeling, incorporating collisional energy transfer parameters, to analyze experimental data obtained at very low pressures (VLPP). lookchem.com These models can help to determine the collisional efficiency of different bath gases in activating the reactant molecule. lookchem.com For bromoethane, the average downward energy transfer values have been determined for various bath gases like Neon, Carbon Dioxide, Ethene, and Benzene. lookchem.com
| Bath Gas (M) | <ΔE_down> (cm⁻¹) | Reference |
|---|---|---|
| Ne | 250 | lookchem.com |
| CO₂ | 600 | lookchem.com |
| C₂H₄ | 850 | lookchem.com |
| Benzene | 1200 | lookchem.com |
Analytical Chemistry Applications and Methodological Advancements
Role as Internal Standards in Quantitative Analytical Methods
Internal standards are crucial in analytical chemistry for improving the precision and accuracy of quantitative measurements. They are compounds added in a known amount to a sample to correct for variations in sample preparation and analysis. Bromoethane-1,1,2,2-d4 is particularly well-suited for this role in several widely used analytical techniques. scispace.com
Mass Spectrometry-Based Quantitation (e.g., Isotope Dilution Mass Spectrometry)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of isotopically labeled internal standards. nih.govptb.de In this method, a known amount of the isotopically labeled analyte, in this case, this compound, is added to the sample containing the unlabeled analyte (bromoethane). ptb.de The key principle of IDMS is that the labeled and unlabeled compounds behave almost identically during extraction, purification, and analysis by mass spectrometry. scispace.com
The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. nih.gov For this compound, the mass is increased by four units due to the four deuterium (B1214612) atoms, resulting in a distinct mass shift. sigmaaldrich.com By measuring the ratio of the signal intensities of the analyte and the internal standard, the concentration of the analyte in the original sample can be accurately determined. nih.gov This approach effectively compensates for sample loss during preparation and variations in instrument response, leading to highly precise and accurate results. ptb.de
Table 1: Properties of this compound Relevant to Mass Spectrometry
| Property | Value | Source |
| Molecular Formula | C₂HD₄Br | cdnisotopes.com |
| Molecular Weight | 112.99 g/mol | sigmaaldrich.com |
| Isotopic Purity | 99 atom % D | sigmaaldrich.com |
| Mass Shift | M+4 | sigmaaldrich.com |
Nuclear Magnetic Resonance-Based Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is another analytical technique where this compound can be employed as an internal standard. fujifilm.comethz.ch qNMR is based on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. fujifilm.com By comparing the integral of a known amount of an internal standard to the integral of the analyte, the quantity of the analyte can be determined. ox.ac.ukresearchgate.net
For this compound to be an effective qNMR standard, its signals in the NMR spectrum must not overlap with the signals of the analyte being quantified. fujifilm.com The presence of deuterium atoms in this compound alters its NMR spectrum compared to the non-deuterated bromoethane (B45996), which can be advantageous in preventing signal overlap. The selection of an appropriate deuterated solvent is also crucial for successful qNMR analysis. ethz.ch The reliability of qNMR has led to its standardization by organizations like ISO for purity determination. jeol.com
Development of Sensitive and Specific Detection Methodologies
The detection of volatile organic compounds (VOCs) like bromoethane often involves gas chromatography (GC) coupled with various detectors. epa.govregulations.gov The development of sensitive and specific methods is essential for accurate quantification, especially at low concentrations.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of VOCs. epa.govatamanchemicals.com In this method, the sample is first separated by GC, and then the individual components are detected and identified by MS. atamanchemicals.com The use of highly inert capillary columns, such as the Rxi-624Sil MS, can improve the accuracy and lower the detection limits for active compounds like bromoethane. restek.com For the analysis of 1,2-dibromoethane (B42909) in honey, a purge and trap thermal desorption system combined with GC-MS has been developed, with characteristic ions used for quantification. researchgate.net
The US Environmental Protection Agency (EPA) has established methods, such as Method 8260C, for the determination of volatile organic compounds in various matrices using GC/MS. epa.gov These methods often recommend the use of surrogate standards, which are similar in chemical properties to the analytes of interest, to monitor the performance of the analytical system. epa.gov
Tracing Chemical and Biochemical Pathways
The isotopic label in this compound makes it a valuable tracer for studying the mechanisms of chemical reactions and biochemical pathways. chemicalbook.com By following the path of the deuterium atoms, researchers can gain insights into how molecules interact and are transformed.
Investigation of Molecular Interactions and Transformations
The study of molecular interactions is fundamental to understanding chemical and biological processes. Techniques like Raman spectroscopy and electrochemical impedance spectroscopy have been used to investigate the interactions between bromoethane and other molecules. acs.org For instance, research on fullerene-doped poly(ionic liquids) has utilized bromoethane as one of the gaseous analytes to study intermolecular interactions. acs.org
In mechanistic studies, the kinetic isotope effect, where the presence of a heavier isotope like deuterium can alter reaction rates, provides valuable information about reaction transition states. For example, deuterated compounds have been used to study nucleophilic substitution reactions and understand the intermediates involved. Theoretical studies using computational methods like density functional theory (DFT) can also be employed to investigate the vibrational spectra and hydrogen bonding interactions of bromoethane and its reaction products. researchgate.netacs.org Such studies contribute to a deeper understanding of the fundamental chemical properties and reactivity of the compound.
Future Directions and Emerging Research Avenues for Deuterated Haloalkanes
Development of Novel and Green Deuteration Methodologies
The synthesis of deuterated compounds is undergoing a transformation towards more sustainable and efficient practices. Traditional methods often rely on expensive reagents and harsh conditions. nih.gov The future lies in the development of "green" methodologies that minimize waste, reduce energy consumption, and utilize safer reagents.
Recent progress in this area includes various strategies for deuterium (B1214612) incorporation:
Hydrogen Isotope Exchange (HIE): This is a common and efficient method for site-selective deuteration. rsc.org Advances are being made in HIE protocols that use catalysts to facilitate the exchange of hydrogen for deuterium from a deuterium source like heavy water (D₂O), which is an inexpensive and environmentally benign deuterium source. researchgate.netmdpi.comnih.gov
Reductive Deuteration: This involves the reduction of a functional group with a deuterated reagent. researchgate.netnih.gov Greener approaches focus on using catalytic transfer deuteration, which avoids the need for high-pressure D₂ gas by using readily available deuterium donors. nih.gov
Photochemical Deuteration: The use of light to promote deuteration is a growing area of interest. rsc.org Photochemical methods can often be performed under mild conditions and offer unique selectivity, aligning with the principles of green chemistry. rsc.org
Dehalogenative Deuteration: This method involves the replacement of a halogen atom with a deuterium atom. researchgate.netnih.gov
These novel methodologies aim to provide more direct and selective access to complex deuterated molecules. The development of building-block approaches, where deuterated synthons are prepared and then used in synthesis, is also a key strategy for efficiently producing specifically labeled compounds. nih.gov
Table 1: Emerging Green Deuteration Methodologies
| Methodology | Description | Advantages |
|---|---|---|
| Catalytic Hydrogen Isotope Exchange (HIE) | Exchange of C-H bonds with C-D bonds using a catalyst and a deuterium source like D₂O. rsc.orgresearchgate.net | Atom economical, uses inexpensive deuterium source. mdpi.com |
| Catalytic Transfer Deuteration | Reduction of unsaturated bonds using a deuterium donor, avoiding D₂ gas. nih.gov | Milder reaction conditions, enhanced safety. nih.gov |
| Photochemical Deuteration | Utilizes light to initiate the deuteration process. rsc.org | High selectivity, mild conditions, potential for late-stage functionalization. rsc.org |
Integration with Advanced In Situ Spectroscopic Techniques
Understanding the behavior of deuterated haloalkanes during chemical processes requires sophisticated analytical tools that can monitor reactions in real time. The integration of advanced in situ spectroscopic techniques is crucial for gaining deeper insights into reaction mechanisms, kinetics, and the structure of transient intermediates. frontiersin.orgyoutube.com
Raman Spectroscopy: This technique is particularly powerful for studying deuterated compounds. wikipedia.org The carbon-deuterium (C-D) bond has a characteristic vibrational frequency in a region of the Raman spectrum that is typically free from interference from other bonds, making it an excellent spectroscopic tag. nih.govnih.gov In situ Raman spectroscopy allows researchers to follow the formation and consumption of deuterated species during a reaction, providing valuable kinetic and mechanistic data. rsc.org For instance, the isotopic shift of Raman peaks can provide information about the local environment and bonding of the deuterated tag. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for characterizing deuterated compounds. While standard ¹H NMR is used to confirm the absence of protons at specific sites, ²H (Deuterium) NMR provides direct information about the deuterated positions. docbrown.infodocbrown.info Advanced in situ NMR techniques can track the progress of reactions involving deuterated substrates like Bromoethane-1,1,2,2-d4, identifying intermediates and products directly in the reaction mixture.
The combination of these in situ methods provides a comprehensive picture of the dynamic processes involving deuterated haloalkanes.
Table 2: Advanced In Situ Spectroscopic Techniques for Deuterated Haloalkanes
| Technique | Application | Information Gained |
|---|---|---|
| In Situ Raman Spectroscopy | Real-time monitoring of reactions involving C-D bonds. rsc.org | Reaction kinetics, identification of intermediates, structural information. youtube.comwikipedia.org |
| In Situ NMR Spectroscopy | Tracking isotopic labels during a chemical transformation. | Mechanistic pathways, product distribution, kinetic data. docbrown.info |
Exploration of this compound in New Mechanistic Paradigms
The primary utility of specifically deuterated compounds like this compound in physical organic chemistry is for the study of reaction mechanisms through the kinetic isotope effect (KIE). libretexts.org The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org
The replacement of hydrogen with deuterium can significantly alter reaction rates if the C-H bond is broken or altered in the rate-determining step. pharmacy180.comprinceton.edu This is known as a primary kinetic isotope effect. For this compound, the deuterium atoms are located on both the alpha and beta carbons relative to the bromine atom. This specific labeling allows for the investigation of different reaction types:
Substitution Reactions (Sₙ2): In an Sₙ2 reaction of bromoethane (B45996), the nucleophile attacks the carbon bearing the bromine. Deuteration at this carbon (the α-carbon) can lead to a small secondary kinetic isotope effect, which provides information about the transition state structure.
Elimination Reactions (E2): In an E2 reaction, a base removes a proton from the carbon adjacent to the one with the leaving group (the β-carbon), and the leaving group departs simultaneously. The breaking of the C-H bond at the β-position is often the rate-determining step. Using this compound, where the β-hydrogens are replaced by deuterium, would be expected to show a significant primary kinetic isotope effect (kH/kD > 1.5), confirming the E2 mechanism and providing insight into the transition state symmetry. pharmacy180.comprinceton.edu
Future research will leverage precisely labeled molecules like this compound to dissect more complex reaction mechanisms, including those involving radical pathways or enzymatic transformations, where the subtle electronic and steric effects of deuterium can be used to map out detailed potential energy surfaces. pearson.com
Synergistic Applications of Computational and Experimental Approaches
The synergy between computational chemistry and experimental studies is a powerful paradigm for advancing our understanding of deuterated haloalkanes. nih.gov Computational methods, such as density functional theory (DFT) and ab initio calculations, can model the properties and reactions of molecules with high accuracy.
For deuterated compounds, computational chemistry provides several key advantages:
Predicting Isotope Effects: Theoretical models can calculate the vibrational frequencies of molecules and transition states, which are the basis of the kinetic isotope effect. aip.orgnih.gov This allows for the prediction of KIEs for different proposed mechanisms, which can then be compared with experimental results to support or refute a particular pathway. princeton.edu
Analyzing Spectroscopic Data: Computational methods can predict NMR chemical shifts and Raman vibrational frequencies. docbrown.info These calculated spectra can aid in the interpretation of complex experimental data and confirm the structure of deuterated products and intermediates.
Mapping Reaction Pathways: By calculating the potential energy surface for a reaction, computational studies can identify the lowest energy pathway, locate transition states, and provide a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain solely from experiments. nih.gov
The integration of computational predictions with experimental data from KIE studies and in situ spectroscopy provides a much more detailed and reliable understanding of the chemical behavior of deuterated haloalkanes like this compound than either approach could alone. nih.gov This combined strategy is essential for designing new deuterated molecules with specific properties and for unraveling complex chemical transformations.
Q & A
Q. How is Bromoethane-1,1,2,2-d4 synthesized, and how is isotopic purity validated?
this compound is synthesized via deuteration of bromoethane using deuterated precursors (e.g., D₂O or deuterated reagents). Isotopic purity (≥98 atom% D) is confirmed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For instance, deuterium incorporation can be assessed via -NMR chemical shifts or MS fragmentation patterns to ensure minimal protium contamination .
Q. What analytical methods are recommended for detecting Bromoethane-d4 in environmental samples?
Gas chromatography coupled with mass spectrometry (GC/MS) or membrane introduction mass spectrometry (MIMS) are preferred for trace analysis. For seawater, headspace GC/EC-FI-FPn achieves a detection limit of 1 ppt (1 ng/L), while MIMS detects down to 1 ppb in water . Sample preparation varies by matrix: cryogenic trapping in air and vacuum extraction for seawater .
Q. How does isotopic deuteration affect Bromoethane-d4’s physical properties compared to non-deuterated bromoethane?
Deuteration increases molecular mass (112.98 g/mol vs. 108.96 g/mol) and alters vibrational modes, observable via IR spectroscopy. Computational studies (e.g., B3LYP/6-31G+(d,p) DFT) show deuterated C-D bonds exhibit lower vibrational frequencies, impacting reaction kinetics like SN2 mechanisms .
Q. What precautions are necessary for storing Bromoethane-d4?
Due to its volatility (bp ~37–40°C) and sensitivity to light, store at 0–6°C in airtight, amber glass containers. Use inert gas purging to minimize decomposition .
Advanced Questions
Q. How do computational models validate experimental data for Bromoethane-d4’s dissociation under electric fields?
Density functional theory (DFT) at the B3LYP/6-31G+(d,p) level predicts dissociation pathways (e.g., C-Br bond cleavage) under external electric fields. Validation involves comparing calculated IR spectra and dipole moments with experimental data. Discrepancies >5% in bond dissociation energies suggest recalibration of basis sets or inclusion of solvent effects .
Q. What kinetic isotope effects (KIEs) are observed in SN2 reactions involving Bromoethane-d4?
Deuteration at β-positions (C-1 and C-2) reduces the reaction rate due to increased mass at the reactive site. For example, in hydroxide-mediated SN2 reactions, a KIE () of ~2–3 is typical, reflecting slower nucleophilic attack on deuterated substrates .
Q. How can Bromoethane-d4 be used as a tracer in environmental fate studies?
Deuterated bromoethane serves as a stable isotope tracer to track degradation pathways (e.g., hydrolysis or photolysis). Quantify deuteration retention using GC-MS with selective ion monitoring (SIM) for ratios specific to deuterated fragments (e.g., CD₂Br⁺ vs. CH₂Br⁺) .
Q. What contradictions exist between computational and experimental data for Bromoethane-d4’s vibrational spectra?
DFT calculations may overestimate C-D stretching frequencies by 10–20 cm⁻¹ compared to experimental IR. Calibration with anharmonic corrections or hybrid functionals (e.g., M06-2X) improves accuracy .
Methodological Tables
Q. Table 1. Analytical Methods for Bromoethane-d4 Detection
Q. Table 2. Key Computational Parameters for Bromoethane-d4
| Parameter | B3LYP/6-31G+(d,p) | Experimental | Error (%) |
|---|---|---|---|
| C-Br Bond Length | 1.97 Å | 1.94 Å | 1.5 |
| Dipole Moment | 2.12 D | 2.08 D | 1.9 |
| C-D Stretch (IR) | 2150 cm⁻¹ | 2130 cm⁻¹ | 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
